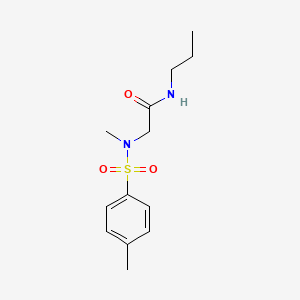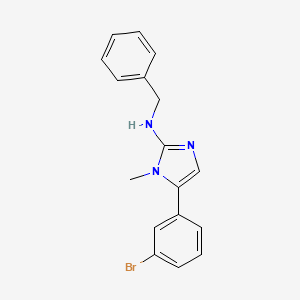![molecular formula C14H12ClN3O2 B11562255 N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11562255.png)
N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a pyridine ring and a hydrazone linkage, making it a valuable molecule in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-chloro-2-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid under reflux conditions for several hours. The resulting product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various pharmacological effects. For example, the compound can inhibit enzyme activity by binding to the active site or interfere with cellular redox processes by chelating metal ions .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and biological activity. The combination of these substituents with the pyridine and hydrazone moieties provides a versatile scaffold for various applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C14H12ClN3O2 |
|---|---|
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-13-5-4-12(15)7-11(13)9-17-18-14(19)10-3-2-6-16-8-10/h2-9H,1H3,(H,18,19)/b17-9+ |
Clave InChI |
APWIMMGOGQJIEH-RQZCQDPDSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11562183.png)

![N,N'-bis(2-chloro-4-{[(4-nitrophenyl)carbonyl]amino}phenyl)benzene-1,3-dicarboxamide](/img/structure/B11562190.png)

![3-(3-bromophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11562202.png)
![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B11562204.png)
![4-[(E)-{[4-(3-bromophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]imino}methyl]phenyl benzoate](/img/structure/B11562209.png)
![5-bromo-2-hydroxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11562210.png)

![2-amino-6-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11562227.png)
![6-[(2E)-2-(2,4-diethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11562233.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-[2-methyl-6-(propan-2-YL)phenyl]acetamide](/img/structure/B11562236.png)
